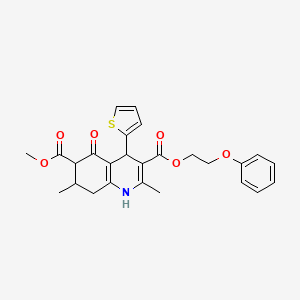
6-methyl 3-(2-phenoxyethyl) 2,7-dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Descripción general
Descripción
The compound of interest belongs to a class of chemicals known for their complex molecular structures and potentially significant pharmacological activities. The synthesis and analysis of such compounds involve intricate chemical processes aimed at understanding their structure, reactivity, and properties.
Synthesis Analysis
The synthesis of related quinoline and thienoquinoline derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. For example, derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones were synthesized through multistep processes starting from thiophene-3-carboxaldehyde and malonic acid or 3-bromothiophenes, leading to complex quinolone structures with potential antitumor activity (DoganKoruznjak et al., 2002). Such synthetic pathways highlight the intricate steps required to construct the molecule of interest.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, providing insights into their complex frameworks. The structural elucidation is crucial for understanding the chemical behavior and potential applications of these molecules.
Chemical Reactions and Properties
Compounds within this chemical family undergo a range of chemical reactions, including demethylation, desulphurisation, and dehydrohalogenation, leading to diverse derivatives with varying chemical properties. For instance, specific reactions have been employed to produce diastereoisomeric quinolines and their N-methyl derivatives, showcasing the chemical versatility of these compounds (Copp et al., 1983).
Physical Properties Analysis
The physical properties of such molecules, including their solubility, melting points, and crystalline structures, are studied to better understand their behavior in different environments. These properties are influenced by the molecular structure and are essential for determining the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are key factors that define the utility and applicability of the compound. For example, the reactivity of condensed thiophenes in the Diels-Alder reaction indicates the potential for generating a wide range of derivatives, expanding the chemical space of this compound class (Al-Omran et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Research into the chemistry of heterocyclic compounds like quinoxalines and quinolines has led to the development of novel synthetic routes and the exploration of their reactivity. For example, studies on quinoxalinediones and thienoquinolines have provided valuable insights into their potential as antimetabolites or for the creation of fluorescent derivatives for analytical purposes (Levy & Joullié, 1964); (Yamaguchi et al., 1987).
Allosteric Modifiers of Hemoglobin
- Heterocyclic compounds have been studied for their ability to modify the oxygen affinity of hemoglobin, which could have implications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as in the treatment of ischemia or stroke (Randad et al., 1991).
Photophysical Properties
- The synthesis and photophysical properties of quinolines and related heterocyclic compounds have been explored for their potential applications in fluorescence sensing, highlighting their utility in detecting metal ions and their suitability for living cell imaging studies (Hazra et al., 2018).
Antitumor Activity
- The development of novel thienoquinolone derivatives and their evaluation for antitumor activities against various cancer cell lines demonstrate the potential therapeutic applications of such compounds (DoganKoruznjak et al., 2002).
Electron Spin Interaction
- Investigations into the spin interaction in zinc complexes of heterocyclic bases provide insights into the electronic structures and magnetic properties of these compounds, which could inform their application in materials science and molecular electronics (Orio et al., 2010).
Propiedades
IUPAC Name |
6-O-methyl 3-O-(2-phenoxyethyl) 2,7-dimethyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-15-14-18-22(24(28)20(15)25(29)31-3)23(19-10-7-13-34-19)21(16(2)27-18)26(30)33-12-11-32-17-8-5-4-6-9-17/h4-10,13,15,20,23,27H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJUYUKLDGXRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OCCOC3=CC=CC=C3)C4=CC=CS4)C(=O)C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl 3-(2-phenoxyethyl) 2,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



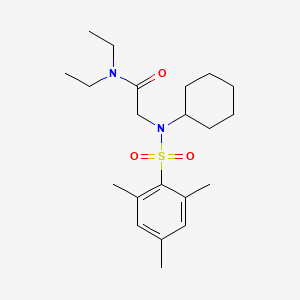
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)
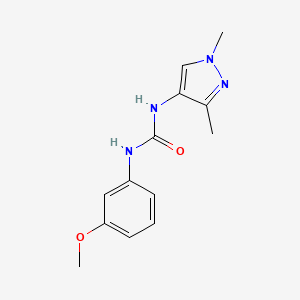
![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)
![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)
![6-bromo-3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4628461.png)
![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)
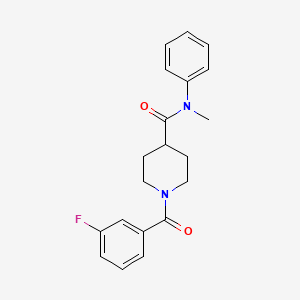
![N-[(diallylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4628490.png)
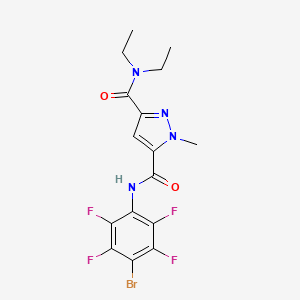
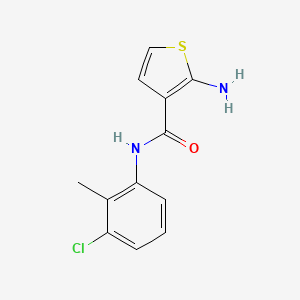
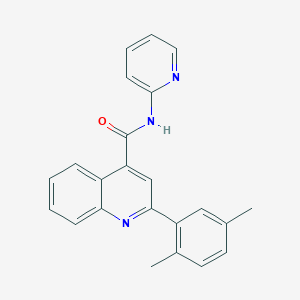
![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)